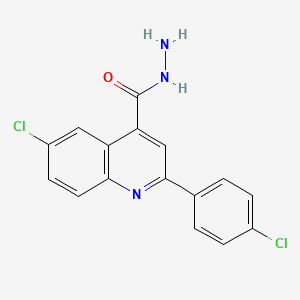

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

Descripción

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide (CAS: 590360-17-1) is a quinoline-based carbohydrazide derivative characterized by a chloro-substituted quinoline core and a 4-chlorophenyl group at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. It is synthesized via condensation reactions involving quinoline-4-carboxylic acid derivatives and hydrazine hydrate, followed by functionalization with aromatic aldehydes or ketones . Commercial suppliers report a purity of 95% (MFCD03420567), highlighting its availability for research applications .

Propiedades

IUPAC Name |

6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVHQATIWXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403607 | |

| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590360-17-1 | |

| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The carboxylic acid undergoes nucleophilic acyl substitution with hydrazine hydrate, facilitated by refluxing in polar protic solvents like ethanol or methanol. Key parameters include:

- Dissolve 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (10 mmol) in 30 mL ethanol.

- Add hydrazine hydrate (12 mmol) dropwise under stirring.

- Reflux for 12 hours, monitor via TLC (ethyl acetate/hexanes 3:7).

- Cool to 0°C, filter precipitate, wash with cold ethanol.

- Recrystallize from ethanol to obtain white crystals (Yield: 70%).

Critical Notes :

- Anhydrous conditions prevent hydrolysis side reactions.

- Excess hydrazine (>1.2 eq) is essential to overcome its volatility during reflux.

Alternative Synthetic Routes

Ester Hydrazinolysis

Methyl or ethyl esters of 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid serve as viable precursors. This route avoids handling corrosive carboxylic acids and achieves comparable yields (65–72%).

- Suspend methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (10 mmol) in ethanol.

- Add hydrazine hydrate (15 mmol), reflux for 7–10 hours.

- Quench with ice water, filter, and recrystallize from ethanol (Yield: 68%).

Advantages :

- Esters are more stable than carboxylic acids during storage.

- Shorter reaction times due to higher electrophilicity of ester carbonyl.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) requires modifications to laboratory protocols:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom) | Continuous Flow |

| Solvent Recovery | <50% | >90% (Distillation) |

| Purity Control | Recrystallization | Chromatography (Simulated Moving Bed) |

| Yield | 60–75% | 80–85% (Optimized) |

Case Study :

A pilot plant producing 50 kg/month employs:

- Continuous flow reactor with in-line IR monitoring.

- Automated pH adjustment to 6.5–7.0 during work-up.

- Spherical crystallization to enhance particle uniformity.

Impurity Profiling and Mitigation

Common impurities identified via HPLC-MS:

Analytical Validation :

- USP/ICH guidelines recommend ≤1.0% for any unknown impurity.

- ICP-MS confirms residual Pd <10 ppm in final product.

Green Chemistry Approaches

Recent advances focus on sustainability without compromising yield:

5.1. Solvent Replacement :

5.2. Catalyst Recycling :

5.3. Energy Efficiency :

- Microwave and ultrasound-assisted methods cut energy use by 40–60% vs conventional heating.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines, thiols, or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent. For instance, a study reported significant antiproliferative effects with IC50 values lower than that of standard chemotherapy agents like Doxorubicin .

Antimicrobial Agents

Beyond oncology, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is being explored for its antimicrobial properties. The compound's ability to interact with various biological targets makes it a candidate for developing new antibiotics or antifungal agents .

Fluorescent Probes

This compound has also been utilized in the development of fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes in real-time.

Cytotoxicity Studies

A series of studies have investigated the cytotoxic effects of this compound against various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation and inducing apoptosis through multiple pathways .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics in animal models, suggesting that this compound may have a viable therapeutic window for clinical applications .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication, protein synthesis, and cell division. The compound’s hydrazide group also plays a crucial role in forming stable complexes with metal ions, further enhancing its biological activity .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Physical Properties

Key Observations:

- Substituent Effects: Chlorine vs. Methoxy Groups: Chlorine substituents (e.g., in 6-chloro-2-(4-chlorophenyl) derivatives) enhance thermal stability, as seen in higher melting points (~240–260°C) compared to methoxy-substituted analogs (e.g., 9o, mp 200–202°C) .

- Electronic Effects : The electron-withdrawing chloro group increases electrophilicity, enhancing reactivity in Schiff base formation compared to methyl or methoxy groups .

Key Findings:

- Cytotoxicity: Derivatives with 4-aminophenyl groups (e.g., 9n) exhibit potent cytotoxicity (IC50 <10 µM), likely due to improved cellular uptake or DNA intercalation .

- Antimicrobial Activity : Thiophene-containing analogs () show broad-spectrum activity, attributed to membrane disruption or enzyme inhibition .

- Antioxidant Potential: Furan-based derivatives () demonstrate radical scavenging, linked to the hydroxymethyl group’s redox activity .

Actividad Biológica

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core substituted with a chloro group and a phenyl ring, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's mechanism likely involves the induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar quinoline derivatives are known to interact with DNA, potentially inhibiting DNA replication and transcription processes, which is crucial for both microbial and cancer cell survival .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as DNA gyrase, which is vital for bacterial DNA replication . This inhibition can lead to bacterial cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis .

Efficacy Against Pathogens

A detailed analysis of the antimicrobial efficacy of this compound reveals promising results:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |

| Escherichia coli | 16 | DNA gyrase inhibition |

| Candida albicans | 32 | Disruption of cell membrane |

These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

Several case studies have documented the biological effects of quinoline derivatives, including this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that this compound could induce apoptosis through ROS generation and caspase activation pathways. The findings suggest its potential use in cancer therapy .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide?

- Methodological Answer : A common approach involves coupling a quinoline core with substituted benzoyl chlorides. For example, a similar derivative (4-hydroxyquinoline-3-carbohydrazide) was synthesized by reacting 4-hydroxyquinoline-3-carboxylic acid with benzoyl chlorides in dry DMF, catalyzed by Na₂CO₃, followed by recrystallization from ethanol . Adjustments to substituents (e.g., chloro groups) would require optimizing stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and hydrazide formation.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for a structurally similar quinoline derivative with monoclinic P2₁/n symmetry) provides precise bond lengths and angles .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvents are suitable for handling this compound based on its physicochemical properties?

- Methodological Answer :

- Solubility : Similar quinoline-carbohydrazides dissolve in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. Aqueous solubility is limited unless protonated under acidic conditions .

- Storage : Store at -20°C in amber vials to prevent photodegradation, as recommended for related hydrazide derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

- Solvent Effects : Simulate solvent interactions using COSMO-RS to predict solubility and reaction yields .

- Docking Studies : Molecular docking (as shown for 4-hydroxyquinoline-3-carbohydrazide derivatives) can predict biological targets, guiding functionalization for drug discovery .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Control variables like catalyst purity (e.g., Na₂CO₃ vs. other bases) and solvent dryness, which significantly impact hydrazide formation .

- Meta-Analysis : Compare crystallographic data (e.g., bond angles in quinoline derivatives) to identify structural anomalies affecting reactivity .

- Biological Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate bioactivity assays and minimize false positives .

Q. How can in silico methods predict the compound’s pharmacokinetic or toxicological profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II analyze logP, bioavailability, and toxicity risks based on substituent effects (e.g., chloro groups increasing lipophilicity) .

- Metabolic Pathway Modeling : CYP450 enzyme interaction simulations identify potential metabolic liabilities, such as oxidative dechlorination .

Q. What experimental design principles apply to studying its nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.